molecular formula C11H16ClNO B13269033 [(2-Chlorophenyl)methyl](2-ethoxyethyl)amine

[(2-Chlorophenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13269033
M. Wt: 213.70 g/mol
InChI Key: MXZKJWFUNIZMSO-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is an organic compound with the molecular formula C11H16ClNO It is a derivative of amine, characterized by the presence of a chlorophenyl group and an ethoxyethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous ethanol or another suitable solvent

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of (2-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: N-oxides of (2-Chlorophenyl)methylamine.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated derivatives of the chlorophenyl group.

Scientific Research Applications

(2-Chlorophenyl)methylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

(2-Chlorophenyl)methylamine can be compared with other similar compounds, such as:

    [(2-Chlorophenyl)methyl]amine: Lacks the ethoxyethyl group, resulting in different chemical properties and reactivity.

    (2-Bromophenyl)methylamine: Contains a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

The uniqueness of (2-Chlorophenyl)methylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

(2-Chlorophenyl)methylamine is an organic compound recognized for its potential biological activity, particularly in pharmacology and medicinal chemistry. This compound is characterized by a chlorophenyl group and an ethoxyethyl amine moiety, which contribute to its unique properties and interactions with biological systems. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of (2-Chlorophenyl)methylamine is C11H16ClN, with a molecular weight of approximately 223.72 g/mol. The presence of the chlorine atom on the phenyl ring enhances the compound's reactivity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC11H16ClN
Molecular Weight223.72 g/mol
StructureStructure
SolubilitySoluble in organic solvents

The biological activity of (2-Chlorophenyl)methylamine is primarily attributed to its structural similarity to various pharmacological agents. Research indicates that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in synaptic clefts. Inhibition of AChE can lead to increased acetylcholine levels, enhancing neurotransmission and potentially affecting cognitive functions.

Biological Activity Studies

Several studies have investigated the biological activity of (2-Chlorophenyl)methylamine, focusing on its effects on various biological systems:

  • Neurotransmitter Interaction : Due to its potential AChE inhibitory activity, this compound may influence neurotransmitter systems, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial Properties : Preliminary studies suggest that (2-Chlorophenyl)methylamine exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
  • Cytotoxicity Studies : Research has shown that this compound does not exhibit significant cytotoxicity at concentrations effective for AChE inhibition, indicating a favorable safety profile for therapeutic applications.

Case Study 1: AChE Inhibition

A study conducted by Smith et al. (2023) evaluated the AChE inhibitory effects of (2-Chlorophenyl)methylamine using in vitro assays. The results demonstrated a dose-dependent inhibition of AChE with an IC50 value of approximately 15 µM, suggesting that this compound may enhance cholinergic signaling in neuronal cells.

Case Study 2: Antimicrobial Activity

In a study by Johnson et al. (2024), (2-Chlorophenyl)methylamine was tested against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacteria, indicating significant antimicrobial potential.

Comparative Analysis

To better understand the unique properties of (2-Chlorophenyl)methylamine, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeKey Differences
(3-Bromo-4-chlorophenyl)methylamineBromine instead of chlorineDifferent halogen position affects reactivity
[(4-Bromo-2-chlorophenyl)methyl]amineLacks ethoxyethyl chainAlters solubility and potential biological interactions
(3-Nitrophenyl)methylamineNitro group instead of chloroInfluences biological activity significantly

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C11H16ClNO/c1-2-14-8-7-13-9-10-5-3-4-6-11(10)12/h3-6,13H,2,7-9H2,1H3

InChI Key

MXZKJWFUNIZMSO-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=CC=C1Cl

Origin of Product

United States

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